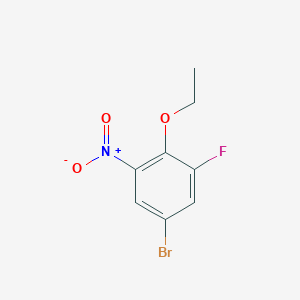

1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene

Descripción general

Descripción

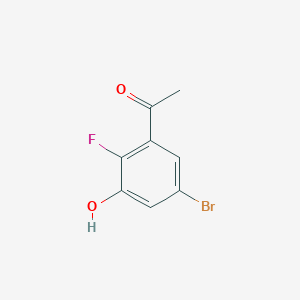

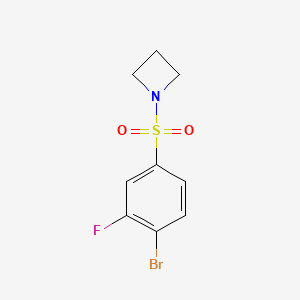

1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is a chemical compound with the molecular formula C8H7BrFNO3 . It is a derivative of benzene, which is a cyclic hydrocarbon with a continuous pi bond. The compound contains a bromo, ethoxy, fluoro, and nitro group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is determined by the arrangement of atoms and their bonds. The compound contains a benzene ring, which is a six-membered ring with alternating double and single bonds. Attached to this ring are the bromo, ethoxy, fluoro, and nitro groups .Aplicaciones Científicas De Investigación

Synthesis of Radiotracers

1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene has been utilized in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in radiotracing for neuroimaging. This synthesis involves a two-step reaction, starting with the fluorination of 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane to produce 1-bromo-3-[18F]-fluoropropane, which is then reacted with 2β-carbomethoxy-3β-(4-iodophenyl)-nortropane to yield [18F]FP-β-CIT. This compound is purified and formulated into an isotonic, pyrogen-free, and sterile solution for use in PET imaging, providing insights into neurological conditions (Klok et al., 2006).

Molecular Ordering and Phase Transition

The compound has also been investigated for its role in understanding molecular ordering and phase transitions in smectogenic compounds. Comparative statistical analyses have been performed using quantum mechanics and intermolecular forces to evaluate the molecular ordering of smectogenic compounds, including derivatives similar to 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene, in dielectric mediums at phase transition temperatures. These studies provide insights into the molecular interactions and configurations that occur during phase transitions, contributing to the broader understanding of material science and liquid crystal technologies (Ojha, 2005).

Polymer Solar Cells Enhancement

Research has also explored the use of related nitrobenzene derivatives in polymer solar cells. Specifically, the addition of 1-Bromo-4-Nitrobenzene (a compound with structural similarities to 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene) to the active layer of polymer solar cells has been shown to improve device performance. The inclusion of this compound reduces excitonic recombination and enhances excitonic dissociation at the donor–acceptor interface, leading to a significant improvement in power conversion efficiency. This research highlights the potential of nitrobenzene derivatives in optimizing the electron transfer processes in solar cell technologies (Fu et al., 2015).

Propiedades

IUPAC Name |

5-bromo-2-ethoxy-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHAELUXWMDXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

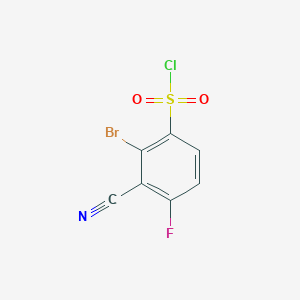

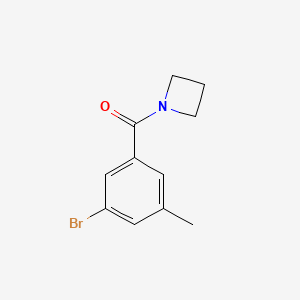

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-butyric acid tert-butyl ester](/img/structure/B1415494.png)

methylamine](/img/structure/B1415495.png)